Azalomycin B; Gopalamicin; Efomycin E

Description

Discovery and Historical Context of Macrodiolide Antibiotics

The discovery of macrodiolide antibiotics is rooted in the "golden era" of antibiotic discovery, which spanned roughly from the 1950s to the 1970s. nih.govresearchgate.net This period was characterized by intensive screening of microorganisms, particularly soil-dwelling actinomycetes, for novel bioactive compounds. nih.gov The genus Streptomyces emerged as a particularly prolific source, responsible for producing over two-thirds of the clinically useful antibiotics of natural origin. wikipedia.orgbjid.org.brnih.gov

Macrolides, a broader class to which macrodiolides belong, were first established with the discovery of erythromycin (B1671065) in 1952. wikipedia.orgnih.gov These compounds are defined by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. wikipedia.orgnih.gov Macrodiolides are a distinct subgroup characterized by a cyclic diester moiety in their structure. nih.gov

The first member of the elaiophylin (B1671157) family was isolated in 1959 from a culture of Streptomyces melanosporus. nih.gov This discovery was followed by a report in 1960 of a compound named Azalomycin B, which was later determined to be identical. nih.gov This initial isolation was a product of the systematic screening efforts that defined the era, a strategy that yielded many of the foundational molecules for modern anti-infective therapy. nih.gov The discovery of rapamycin (B549165) from Streptomyces hygroscopicus on Easter Island in 1964 is another well-known example of this fruitful exploration of microbial biodiversity. bio-rad-antibodies.comnih.govnih.gov

Interrelationships and Synonymous Nomenclature

The compound is known by several different names in scientific literature, a result of its independent isolation by different research groups from various microbial sources. Elaiophylin, Azalomycin B, Gopalamicin, and Efomycin E are all synonymous terms for the same chemical entity. nih.govnih.govmedchemexpress.compharmaffiliates.com

The structure of the compound first isolated as elaiophylin in 1959 was elucidated through chemical degradation and analysis of NMR and MS spectroscopic data. nih.gov Later, its absolute configuration was confirmed by X-ray crystallographic analysis. nih.gov Over time, other research efforts led to the isolation of what were initially believed to be new compounds. For instance, Efomycin E was isolated from Streptomyces sp. BS 1261, and Gopalamicin was found in cultures of Streptomyces hygroscopicus. nih.gov Subsequent structural analysis revealed that both were identical to elaiophylin. nih.gov Gopalamycin was initially thought to be a distinct compound because it demonstrated significant antifungal activity, which had not been a prominent feature of early elaiophylin reports; however, X-ray crystal analysis confirmed their identical structures. nih.gov This convergence of discoveries underscores the complexity of natural product research and the importance of thorough structural verification.

| Synonym | Year Reported | Initial Source Organism |

| Elaiophylin | 1959 | Streptomyces melanosporus |

| Azalomycin B | 1960 | Not specified |

| Efomycin E | Later | Streptomyces sp. BS 1261 |

| Gopalamicin | Later | Streptomyces hygroscopicus |

Microbial Bioproduction Sources: Streptomyces Species

The genus Streptomyces is the primary and exclusive source of Elaiophylin and its analogs. These Gram-positive, filamentous bacteria are ubiquitous in soil and decaying vegetation and are renowned for their complex secondary metabolism, making them a cornerstone of natural product discovery. wikipedia.orgnih.govfrontiersin.org The production of bioactive compounds like antibiotics is a key competitive advantage for these organisms in their natural, microbe-rich environments. bjid.org.br

Elaiophylin (Azalomycin B / Gopalamicin / Efomycin E) has been isolated from several distinct species and strains of Streptomyces. The diversity of these microbial producers highlights the widespread distribution of the genetic blueprint for this molecule within the genus.

| Producing Organism | Compound Name at Discovery | Reference |

| Streptomyces melanosporus | Elaiophylin | nih.govnih.gov |

| Streptomyces hygroscopicus | Gopalamicin | nih.govmdpi.com |

| Streptomyces sp. BS 1261 | Efomycin E | nih.gov |

| Streptomyces violaceoniger | Elaiophylin | nih.gov |

| Streptomyces malaysiensis | Azalomycin F Complex | researchgate.net |

| Streptomyces sp. 211726 | Azalomycin F Analogs | mdpi.com |

Structural Class and Broader Significance within Natural Product Chemistry

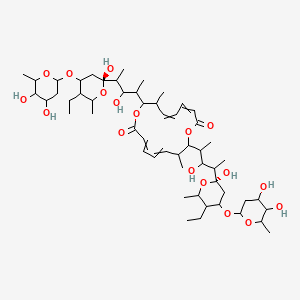

Elaiophylin is classified as a 16-membered glycosylated macrodiolide, belonging to the polyketide family of natural products. wikipedia.orgnih.gov Its chemical structure is highly distinctive, featuring a C2-symmetrical diolide backbone. nih.govresearchgate.net This symmetry is a relatively rare feature in complex natural products and is a point of interest for biosynthetic and synthetic chemists. The core macrocycle is adorned with two identical side chains, each containing a 6-deoxyfucose sugar moiety linked to a hemiketal. nih.gov

The broader significance of Elaiophylin in natural product chemistry stems from several key aspects:

Complex and Symmetrical Structure: The unique C2-symmetric structure presents a significant challenge and opportunity for total synthesis and biosynthetic pathway investigation. nih.gov

Diverse Bioactivity: Elaiophylin and its derivatives exhibit a remarkable array of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, and antiviral properties. nih.gov More recently, it was identified as a novel autophagy inhibitor, blocking the cellular recycling process by impairing lysosomal function. nih.gov This discovery has opened new avenues for its investigation in cancer research and other fields where autophagy plays a critical role. medchemexpress.comnih.gov

Therapeutic Potential: The wide range of bioactivities makes Elaiophylin a valuable lead compound for drug discovery. nih.gov For example, its ability to act as an autophagy inhibitor has shown significant antitumor efficacy in preclinical models of ovarian and pancreatic cancer. nih.govmdpi.com Furthermore, its derivatives have been explored for various therapeutic applications, with one analog, efomycin M, entering preclinical trials as a selectin inhibitor for inflammatory conditions. nih.gov

In essence, Elaiophylin stands as a classic example of a microbial secondary metabolite whose complex chemistry and potent biology continue to inspire scientific inquiry, from fundamental biosynthesis studies to translational research aimed at developing new therapeutic agents.

Structure

2D Structure

Properties

Molecular Formula |

C54H88O18 |

|---|---|

Molecular Weight |

1025.3 g/mol |

IUPAC Name |

8,16-bis[4-[(2R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/t27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54-/m1/s1 |

InChI Key |

OSERMIPXNLXAPD-IGSLCSJISA-N |

Isomeric SMILES |

CCC1C(O[C@](CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)[C@]4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of Elaiophylin

Antimicrobial Activities

Elaiophylin (B1671157) exhibits a targeted antimicrobial profile, demonstrating notable activity against Gram-positive bacteria while being largely ineffective against Gram-negative bacteria, yeast, and fungi. Its mechanism of action is multifaceted, primarily involving the disruption of the bacterial cell membrane's integrity and function.

Antibacterial Spectrum and Efficacy against Gram-Positive Bacteria

Elaiophylin and its derivatives have shown potent antibacterial activity against a range of drug-resistant Gram-positive pathogens. This includes formidable bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The lack of cross-resistance with common macrolide antibiotics like erythromycin (B1671065) and azithromycin (B1666446) suggests that Elaiophylin's mechanism of action is distinct from these established drugs.

Elaiophylin has demonstrated significant efficacy against various strains of MRSA. Studies have reported Minimum Inhibitory Concentration (MIC) values for Elaiophylin and its analogues against MRSA strains to be in the range of 1–4 μg/mL. This indicates a high level of potency against a pathogen that is notoriously difficult to treat with conventional antibiotics. Furthermore, Elaiophylin has been investigated for its potential to inhibit efflux pumps in S. aureus, which are a common mechanism of antibiotic resistance. Research suggests that Elaiophylin can act as an inhibitor of the NorA efflux pump, thereby increasing the susceptibility of MRSA to other antibiotics.

Table 1: MIC Values of Elaiophylin and its Analogues against MRSA

| Compound | MRSA Strain(s) | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Elaiophylin (1) | Various MRSA strains | 1–4 | nih.gov |

| 11-O-methylelaiophylin (2) | Various MRSA strains | 1–4 | nih.gov |

| Efomycin G (9) | Various MRSA strains | 1–4 | nih.gov |

| 11,11′-O-dimethylefomycin G (10) | Various MRSA strains | 1–4 | nih.gov |

Bacillus subtilis is another Gram-positive bacterium that has been shown to be susceptible to Elaiophylin. The antimicrobial activity of Elaiophylin and its derivatives against B. subtilis has been documented, with 11-O-methylelaiophylin and 11,11′-O-dimethylelaiophylin showing activity at a concentration of 50 μg/mL in agar (B569324) plate diffusion assays.

The primary antibacterial mechanism of Elaiophylin is attributed to its ability to disrupt the bacterial cell membrane. It achieves this by forming stable, long-lasting cation-selective ion channels in the lipid bilayer of microbial membranes. nih.gov This channel formation leads to an uncontrolled flux of ions across the membrane, disrupting the essential electrochemical gradients necessary for cellular functions and ultimately leading to cell death. The creation of these pores compromises the integrity of the cell membrane, causing leakage of intracellular components.

While direct and specific studies on the interaction between Elaiophylin and dipalmitoylphosphatidylglycerol (B1197311) (DPPG) are not extensively detailed in the available literature, the formation of ion channels by Elaiophylin in lipid bilayers implies a significant interaction with the lipid components of the bacterial membrane. Gram-positive bacteria have a high proportion of anionic phospholipids (B1166683) like phosphatidylglycerol in their membranes. The ability of Elaiophylin to embed within and form channels in these membranes suggests a strong affinity for and interaction with these lipid constituents, leading to the disruption of the membrane structure.

Recent research on Azalomycin F, a compound structurally related to Elaiophylin, has unveiled a novel mechanism of action involving the inhibition of lipoteichoic acid (LTA) biosynthesis. mdpi.com LTA is a crucial component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, biofilm formation, and pathogenesis. The study on Azalomycin F demonstrated that it can inhibit LTA synthase (LtaS), a key enzyme in the LTA biosynthesis pathway. mdpi.com This inhibition is achieved through the binding of the compound to the active site of LtaS. mdpi.com Given the structural similarities between Azalomycin F and Elaiophylin (Azalomycin B), it is plausible that Elaiophylin may also share this mechanism of inhibiting LTA biosynthesis, adding another layer to its multifaceted antibacterial action. This mode of action, combined with its ability to disrupt the cell membrane, presents a powerful two-pronged attack on Gram-positive bacteria.

Antifungal Spectrum and Efficacy

This compound has shown notable efficacy against a variety of fungal species, including those that are pathogenic to plants.

Azalomycin F, a closely related compound, has demonstrated significant antifungal properties against a broad spectrum of pathogenic fungi that affect agricultural crops. researchgate.net Research has identified its effectiveness in inhibiting the growth of several phytopathogenic fungi. researchgate.net

A culture filtrate of an azalomycin-producing actinomycete was found to decrease the fungal population in treated soil by over 80% after 14 days. researchgate.net The compound exhibits stability over a wide range of pH and temperatures. researchgate.net The antifungal activity of Azalomycin F has been documented against the following phytopathogenic fungi researchgate.net:

| Target Phytopathogenic Fungi |

| Alternaria mali |

| Alternaria solani |

| Cladosporium cladosporioides |

| Colletotrichum gloeosporioides |

| Fusarium chlamydosporum |

| Fusarium oxysporum |

| Pestalotia sp. |

| Rhizoctonia solani |

The combination of different antifungal agents can lead to synergistic effects, potentially increasing efficacy and reducing the required dosage of individual drugs. nih.govnih.gov This strategy can also help to slow the development of drug resistance. nih.gov However, based on the available research, there is no specific information detailing the synergistic effects of Azalomycin B, Gopalamicin, or Efomycin E with other antifungal agents.

Antiprotozoal Activities

In addition to its antifungal properties, this compound complex has demonstrated activity against certain protozoa. Specifically, Azalomycin F has been reported to be effective against Trichomonas. nih.gov

Anticancer Activities and Molecular Mechanisms

The compound has emerged as a subject of interest in oncology research due to its cytotoxic effects on cancer cells, which are mediated through the modulation of critical cellular pathways such as apoptosis and autophagy.

Induction of Apoptosis and Cell Death Pathways

Azalomycin B, also known as Elaiophylin, has been shown to induce apoptosis in ovarian cancer cells. medchemexpress.com Treatment with this compound leads to the activation of key proteins in the apoptotic cascade. In both SKOV3 and A2780 ovarian cancer cell lines, Elaiophylin treatment resulted in a concentration-dependent activation of cleaved caspase-9 and poly (ADP-ribose) polymerase 1 (PARP1). medchemexpress.com

Furthermore, this induction of apoptosis is associated with the downregulation of Baculoviral IAP Repeat Containing 5 (BIRC5), also known as survivin, a protein that inhibits apoptosis and is often overexpressed in cancer cells. medchemexpress.com

Autophagy Inhibition and Lysosomal Dysfunction

A primary mechanism of the anticancer activity of Azalomycin B (Elaiophylin) is the inhibition of autophagy, a cellular process of degradation and recycling of cellular components. medchemexpress.com In ovarian cancer cells, Elaiophylin's antitumor effects are exerted through its role as an autophagy inhibitor. medchemexpress.com The inhibition of autophagy, coupled with lysosomal dysfunction, impacts the survival of ovarian cancer cells, particularly under hypoxic conditions. medchemexpress.com Exposure to Elaiophylin leads to a significant increase in cell death in ovarian cancer SKOV3 cells in a hypoxic environment. medchemexpress.com

Antiangiogenic Activity

Elaiophylin, a synonym for Azalomycin B, demonstrates significant antiangiogenic properties through various in vitro and in vivo models. nih.govnih.gov Research has shown that this microbial metabolite can suppress key processes in angiogenesis, the formation of new blood vessels, which is a critical component of tumor progression. nih.govnih.gov

At non-toxic concentrations, Elaiophylin effectively inhibits the proliferation, migration, adhesion, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) that have been stimulated by vascular endothelial growth factor (VEGF). nih.gov Furthermore, it has been observed to block in vivo angiogenesis in the chorioallantoic membrane (CAM) of chick embryos without causing cytotoxicity. nih.govresearchgate.net

The molecular mechanism behind this antiangiogenic activity involves the inhibition of VEGF receptor 2 (VEGFR2) activation in HUVECs. nih.govnih.gov This blockade leads to the suppression of downstream signaling pathways that are crucial for VEGF-induced angiogenesis, including Akt, extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), p38, and nuclear factor-κB (NF-κB). nih.govnih.gov Additionally, Elaiophylin reduces the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that play a vital role in the degradation of the extracellular matrix during the formation of new blood vessels. nih.gov

Elaiophylin also impedes tumor cell-induced angiogenesis by downregulating the expression of VEGF through the inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation in tumor cells. nih.govnih.gov

Regulation of Cell Proliferation

Elaiophylin has been shown to regulate cell proliferation, primarily through inhibition and induction of apoptosis in cancer cells. mdpi.comnih.gov Studies on pancreatic cancer cells have demonstrated its potent anti-proliferative effects. mdpi.comresearchgate.net For instance, a dose-dependent decrease in the viability of BxPC-3 and PANC-1 pancreatic cancer cells was observed following treatment with Elaiophylin. mdpi.comresearchgate.net

The compound can also induce cell-cycle arrest, further contributing to its anti-proliferative activity. mdpi.com In BxPC-3 cells, treatment with Elaiophylin led to significant alterations in the cell-cycle distribution. mdpi.comresearchgate.net Beyond inhibiting proliferation, Elaiophylin actively induces programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.gov In ovarian cancer cells, it triggers cell death in a manner that is partially apoptotic. nih.gov

Impact on Specific Cancer Cell Lines

The effects of Elaiophylin have been documented across several specific cancer cell lines, with notable activity against pancreatic and ovarian cancers. mdpi.comnih.gov

In pancreatic cancer, Elaiophylin has been shown to inhibit cell proliferation, migration, and invasion in BxPC-3 and PANC-1 cell lines. mdpi.comnih.govresearchgate.net The compound also exhibits pro-apoptotic effects in these cells. mdpi.comnih.gov

With regard to ovarian cancer, Elaiophylin has demonstrated the ability to induce cell death in SKOV3, A2780, and OVCAR3 cell lines. nih.gov It acts as an autophagy inhibitor, which contributes to its antitumor activity in these cells. nih.gov Furthermore, it has been shown to sensitize ovarian cancer cells to the effects of cisplatin, a conventional chemotherapy drug. nih.gov In lung adenocarcinoma cell lines A549, H1975, and Calu-3, Elaiophylin dose-dependently inhibited cell viability. nih.gov

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| BxPC-3 | Pancreatic | Inhibition of proliferation, migration, and invasion; induction of apoptosis; inhibition of Wnt/β-Catenin signaling. mdpi.comresearchgate.net |

| PANC-1 | Pancreatic | Inhibition of proliferation, migration, and invasion. mdpi.comresearchgate.net |

| SKOV3 | Ovarian | Induction of cell death; inhibition of autophagy. nih.gov |

| A2780 | Ovarian | Induction of cell death; inhibition of autophagy. nih.gov |

| OVCAR3 | Ovarian | Induction of cell death. nih.gov |

| A549 | Lung Adenocarcinoma | Inhibition of cell viability; induction of apoptosis. nih.gov |

| H1975 | Lung Adenocarcinoma | Inhibition of cell viability. nih.gov |

| Calu-3 | Lung Adenocarcinoma | Inhibition of cell viability. nih.gov |

Immunosuppressive Activities and Associated Molecular Targets

The immunosuppressive potential of this class of compounds is highlighted by the activity of Efomycine M, a related macrolide. nih.govnih.gov These compounds are recognized as a family of selective small-molecule inhibitors of selectin functions. nih.gov Selectins are adhesion molecules that play a crucial role in the initial steps of leukocyte recruitment to sites of inflammation. nih.govdovepress.com By interfering with selectin functions, these compounds can exert immunosuppressive effects. nih.govnih.gov

Selective Inhibition of Selectin Functions

Efomycine M has been identified as a non-carbohydrate macrolide inhibitor of both E-selectin and P-selectin functions. nih.govdovepress.com This dual inhibition significantly reduces the rolling of leukocytes on cutaneous microvessels. nih.gov This mechanism of action has been shown to alleviate chronic inflammatory skin conditions in a murine model of psoriasis. nih.gov Molecular modeling suggests that the spatial conformation of efomycines mimics that of naturally occurring selectin ligands, which likely accounts for their inhibitory activity. nih.gov The targeted inhibition of selectin functions represents a key molecular mechanism for the immunosuppressive properties of this compound family. nih.gov

General Mechanism of Action (MOA) Investigation Strategies

A variety of experimental strategies are employed to elucidate the mechanism of action of compounds like Azalomycin B and its analogs. To assess the impact on cellular processes, cell viability assays , such as the CCK-8 assay, are used to quantify the inhibition of cell proliferation. researchgate.netnih.govFlow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the cell cycle distribution and identify any drug-induced cell-cycle arrest. mdpi.comresearchgate.net

To investigate the induction of apoptosis, researchers utilize techniques like flow cytometry to detect apoptotic cells and Western blot analysis to measure the levels of key apoptosis-related proteins such as cleaved CASP9/caspase-9 and PARP1. nih.gov The role of autophagy is often studied by observing the formation of autophagosomes using microscopy and monitoring the levels of autophagy markers like LC3B and SQSTM1/p62 through Western blotting . nih.gov

For studying antiangiogenic effects, in vitro assays measuring endothelial cell proliferation, migration, and tube formation are employed. nih.gov The chorioallantoic membrane (CAM) assay provides an in vivo model to observe the inhibition of blood vessel formation. nih.gov

To identify direct molecular targets, methods such as the cellular thermal shift assay (CETSA) and surface plasmon resonance (SPR) can be utilized to confirm direct binding between the compound and a target protein. nih.gov The modulation of specific signaling pathways is typically investigated using Western blot analysis to detect changes in the phosphorylation state or expression levels of key signaling proteins. nih.govmdpi.com

Biosynthesis and Pathway Engineering of Elaiophylin

Biosynthetic Origin from Streptomyces Species

Elaiophylin (B1671157) and its structural analogs are secondary metabolites produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. The first member of this family was isolated from a culture of Streptomyces melanosporus in 1959. researchgate.net Since then, numerous other Streptomyces strains have been identified as producers, including Streptomyces hygroscopicus and Streptomyces sp. DSM4137. nih.govresearchgate.net The production of elaiophylin is a hallmark of the advanced secondary metabolic capabilities inherent to this bacterial genus, which is renowned for its production of a wide array of clinically significant antibiotics and other bioactive compounds. nih.gov

Polyketide Synthase (PKS) Assembly Line

The carbon backbone of the elaiophylin monomer is synthesized by a modular type I polyketide synthase. researchgate.net This enzymatic assembly line is composed of multiple modules, where each module is responsible for one cycle of chain elongation. The core domains of a typical module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects the appropriate extender unit, which is then condensed with the growing polyketide chain by the KS domain, while the ACP tethers the elongating chain. nih.gov

While modular PKSs generally follow a co-linearity rule where each module acts once, evidence suggests a deviation from this paradigm in the biosynthesis of azalomycin, a compound structurally related to elaiophylin. nih.govnih.gov Research on the azalomycin F biosynthetic cluster has revealed that the first extension module of the PKS assembly line is used iteratively, catalyzing two successive rounds of chain elongation. nih.gov In this unusual process, the enoylreductase (ER) domain within the module is selectively skipped during the first elongation cycle but is functional in the second. This programmed iteration at a specific module represents a sophisticated mechanism for generating structural complexity and is a notable feature of this biosynthetic pathway. nih.gov

The specific starter unit for the biosynthesis of the core elaiophylin (Azalomycin B) polyketide chain has not been definitively elucidated in published research. Typically, PKS assembly lines are initiated with simple acyl-CoA molecules such as acetyl-CoA or propionyl-CoA. However, for the closely related compound Azalomycin F, the biosynthesis is initiated by the unusual starter unit 4-guanidinobutyramide. nih.gov This highlights the potential for variability in starter unit selection within this family of natural products, although the initiating molecule for elaiophylin itself remains to be formally identified.

The biosynthesis of the elaiophylin monomer requires a supply of specific building blocks, known as extender units, which are provided by dedicated precursor pathways. The elaiophylin PKS utilizes both (2S)-methylmalonyl-CoA and (2S)-ethylmalonyl-CoA extender units. nih.gov Analysis of the biosynthetic gene cluster in Streptomyces sp. DSM4137 revealed that genes for an adenosylcobalamin-dependent methylmalonyl-CoA mutase are located immediately adjacent to the PKS genes. researchgate.net This proximity strongly suggests that succinyl-CoA, a central metabolite, is converted to (2S)-methylmalonyl-CoA to serve as a primary extender unit for the PKS. researchgate.netnih.gov The incorporation of an ethyl group into the polyketide backbone is accomplished through the use of (2S)-ethylmalonyl-CoA, which is synthesized by specialized enzymes within the cell. nih.gov

Unique Enzymology in Macrodiolide Formation

A distinctive and crucial step in elaiophylin biosynthesis is the formation of the C2-symmetric macrodiolide structure from two identical polyketide monomers. This reaction is catalyzed by a specialized thioesterase (TE) domain located at the end of the PKS assembly line. researchgate.net Unlike typical TE domains that hydrolyze the final polyketide chain from the ACP to release a single macrolactone, the elaiophylin TE exhibits a unique catalytic activity. It iteratively catalyzes two key reactions: first, it mediates the esterification (dimerization) of two fully assembled and released monomer chains. Following dimerization, the same TE domain catalyzes an intramolecular cyclization to form the stable 16-membered macrodiolide ring, releasing the final C2-symmetric product. researchgate.net

Genetic Organization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for elaiophylin biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC). The ela cluster has been identified in several Streptomyces species, including Streptomyces sp. DSM4137. researchgate.netresearchgate.net In this strain, the core of the cluster is composed of five large open-reading frames that encode the modular polyketide synthases responsible for synthesizing the octaketide monomer. researchgate.net

In addition to the core PKS genes, the BGC contains a suite of genes required for all aspects of elaiophylin production. This includes genes encoding enzymes for the synthesis and attachment of the 2-deoxy-L-fucose sugar moieties, such as dTDP-glucose-4,6-dehydratase. nih.govresearchgate.net The cluster also houses genes predicted to be involved in regulation, export of the final product, and the provision of necessary extender units like ethylmalonate. researchgate.net

Chemoenzymatic and Synthetic Biology Approaches to Analog Generation

The generation of novel Elaiophylin analogs has been a key focus of research, aiming to improve its therapeutic properties and explore structure-activity relationships. Chemoenzymatic and synthetic biology strategies offer powerful tools to achieve this by combining the selectivity of enzymes with the versatility of chemical synthesis. nih.govnih.gov

One primary approach involves modifying the polyketide synthase (PKS) assembly line responsible for creating the macrolide core. By engineering the PKS modules, researchers can potentially alter the starter or extender units, leading to variations in the aglycone structure. For instance, targeted inactivation or replacement of specific domains within the PKS genes can introduce different functional groups or change the stereochemistry of the resulting polyketide chain.

Furthermore, the glycosylation pattern of Elaiophylin presents another avenue for analog generation. The two 2-deoxy-L-fucose moieties attached to the macrodiolide backbone are crucial for its biological activity. nih.gov Synthetic biology approaches can be employed to either alter these sugar units or attach different deoxysugars. This can be achieved by engineering the biosynthetic pathway of the sugar donor, dTDP-2-deoxy-L-fucose, or by introducing heterologous glycosyltransferases with different substrate specificities.

Chemoenzymatic strategies often involve the enzymatic transformation of synthetic precursors or intermediates. nih.govresearchgate.net This could entail the chemical synthesis of a modified aglycone, which is then subjected to glycosylation by enzymes from the Elaiophylin biosynthetic pathway. This hybrid approach allows for the creation of analogs that would be difficult to produce through purely biological or chemical means. The inherent chemoselectivity of enzymes minimizes the need for complex protection and deprotection steps often required in traditional organic synthesis. nih.gov

These approaches enable the systematic exploration of the chemical space around the Elaiophylin scaffold, potentially leading to the discovery of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

Regulatory Elements in Biosynthesis

The production of Elaiophylin is tightly controlled by a network of regulatory elements within the producing Streptomyces strains. The biosynthetic gene cluster (BGC) for Elaiophylin contains not only the structural genes encoding the PKS and tailoring enzymes but also genes predicted to be involved in regulation. nih.gov

A significant finding in the regulation of Elaiophylin biosynthesis is the role of cluster-situated regulators. In Streptomyces rapamycinicus, the LAL family regulator RapH, located within the rapamycin (B549165) BGC, has been shown to coordinately regulate the biosynthesis of both rapamycin and Elaiophylin. nih.gov Overexpression of the rapH gene resulted in increased production of both antibiotics. nih.gov This cross-regulation suggests a complex interplay between different secondary metabolite pathways within the same organism. RapH recognizes a specific 16-nucleotide signature DNA sequence in the promoter regions of its target genes, highlighting a direct mechanism of transcriptional control. nih.gov

The table below summarizes key regulatory genes identified in Elaiophylin biosynthesis.

Table 1: Regulatory Genes in Elaiophylin Biosynthesis| Gene/Regulator | Organism | Function | Effect on Production |

|---|---|---|---|

| RapH | Streptomyces rapamycinicus | LAL family transcriptional regulator | Overexpression enhances Elaiophylin production |

Further analysis of Elaiophylin BGCs from various Streptomyces species has revealed conserved genes with predicted regulatory functions, although their specific roles often remain to be experimentally validated. researchgate.net Understanding these regulatory networks is crucial for developing rational strategies to enhance Elaiophylin production.

Strategies for Metabolic Engineering and Enhanced Production

Metabolic engineering offers a range of strategies to increase the yield of Elaiophylin by optimizing the host organism's cellular machinery. frontiersin.orgnih.gov These strategies can be broadly categorized into enhancing precursor supply, overexpressing biosynthetic and regulatory genes, and eliminating competing pathways. researchgate.netnih.gov

Enhancing Precursor Supply: The biosynthesis of the Elaiophylin polyketide backbone requires specific starter and extender units derived from primary metabolism, such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. A notable feature of the Elaiophylin BGC in Streptomyces sp. DSM4137 is its proximity to genes for adenosylcobalamin-dependent methylmalonyl-CoA mutase, which is involved in converting succinyl-CoA to methylmalonyl-CoA. nih.gov This suggests that engineering the central carbon metabolism to increase the flux towards these precursors could be a viable strategy to boost production.

Overexpression of Key Genes: Overexpression of positive regulatory genes, such as rapH in S. rapamycinicus, has been demonstrated to effectively increase Elaiophylin titers. nih.gov Similarly, placing the entire Elaiophylin BGC under the control of a strong, constitutive promoter is another common approach. In Streptomyces sp. 219807, the overexpression of specific pathway genes was explored to enhance production. researchgate.net

Elimination of Competing Pathways: The metabolic resources within a cell are finite. Therefore, deleting genes involved in the biosynthesis of other secondary metabolites that compete for the same precursors can redirect the metabolic flux towards Elaiophylin production. This strategy reduces the metabolic burden on the host and focuses resources on the desired product.

The table below outlines various metabolic engineering strategies and their potential impact on Elaiophylin production.

Table 2: Metabolic Engineering Strategies for Enhanced Elaiophylin Production| Strategy | Approach | Rationale |

|---|---|---|

| Precursor Supply Engineering | Overexpress genes in central metabolism (e.g., methylmalonyl-CoA mutase) | Increase the intracellular pool of starter and extender units for the PKS |

| Gene Overexpression | Place positive regulators (e.g., rapH) or the entire BGC under strong promoters | Enhance the transcription of biosynthetic genes, leading to higher enzyme levels |

| Pathway Knockouts | Delete genes for competing secondary metabolite pathways | Redirect precursor flux towards Elaiophylin biosynthesis |

By combining these rational metabolic engineering approaches, it is possible to significantly improve the production yields of Elaiophylin, making its large-scale production more economically feasible for potential therapeutic applications. nih.gov The continued exploration of its biosynthesis and regulation will undoubtedly uncover new targets for genetic manipulation and pathway optimization. nih.gov

Structure Activity Relationship Sar Studies of Elaiophylin and Analogues

Importance of the C2-Symmetric Diolide Skeleton

The C2-symmetric diolide skeleton is a defining characteristic of the Elaiophylin (B1671157) family of macrolides. nih.gov This symmetrical arrangement is not merely a structural curiosity but appears to be a crucial determinant of their biological activity. Structure-activity relationship studies have highlighted the importance of this unique scaffold for both antibacterial and anticancer activities. nih.gov The inherent symmetry of the molecule likely plays a significant role in its interaction with biological targets. While a comprehensive analysis comparing symmetric and non-symmetric analogs is still emerging, preliminary findings suggest that deviation from this symmetry can have a profound impact on bioactivity. For instance, unsymmetrically de-glycosylated products of Elaiophylin have been shown to retain some antibacterial activity, whereas their symmetrically de-glycosylated counterparts were found to be inactive. nih.gov This suggests that while the complete C2 symmetry of the glycosylated molecule is optimal, the presence of at least one intact glycosylated hemiketal arm on the macrodiolide framework is essential for antibacterial action.

Significance of the Hemiketal Moiety

A critical functional group within the Elaiophylin structure is the hemiketal moiety. Its integrity is vital for the compound's antibacterial properties. nih.gov Modifications to this part of the molecule have consistently led to a significant reduction or complete loss of activity. For example, the methoxylation of the hydroxyl groups at the C11 and C11' positions to form 11,11'-dimethoxylated derivatives resulted in a dramatic 8- to 32-fold decrease in antibacterial potency when compared to the parent compounds with free hydroxyl groups. nih.gov This underscores the importance of the hydrogen-bonding capacity of the hemiketal hydroxyls for target interaction. Furthermore, derivatives in which the hemiketal ring has been opened were found to be devoid of any antibacterial activity, providing strong evidence for the necessity of the cyclic hemiketal structure. nih.gov

Influence of Specific Substitutions

The biological activity of Elaiophylin analogs can be finely tuned by specific substitutions on the macrodiolide backbone. One area of notable influence is the alkyl substitution at the C14 and C14' positions. A comparison of Elaiophylin, which possesses ethyl groups at these positions, with Efomycin G, which has methyl groups, revealed a 2- to 4-fold decrease in antibacterial potency for the latter. nih.gov This suggests that the size and lipophilicity of the alkyl substituents at C14/C14' are important for optimal activity.

Another critical point of substitution is the C11 and C11' positions within the hemiketal moiety. As previously mentioned, methoxylation at these positions leads to a significant reduction in antibacterial activity. The 11-methoxylated derivative of Elaiophylin showed a roughly two-fold decrease in activity, while the 11,11'-dimethoxylated analog exhibited a dramatic 8- to 32-fold reduction in potency. nih.gov

Below is a data table summarizing the impact of these substitutions on the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound | Substitution at C14/C14' | Substitution at C11/C11' | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE |

|---|---|---|---|---|

| Elaiophylin (1) | Ethyl | OH | 1–2 | 1–2 |

| Efomycin G (9) | Methyl | OH | 2–4 | 2–4 |

| 11-O-methylelaiophylin (2) | Ethyl | OCH3 (one side) | 2–4 | 2–4 |

| 11,11'-O-dimethylelaiophylin (3) | Ethyl | OCH3 (both sides) | 8–64 | 8–64 |

| 11,11'-O-dimethylefomycin G (10) | Methyl | OCH3 (both sides) | 8–64 | 8–64 |

Impact of Unsaturation on Biological Activity

The introduction of unsaturation into the macrodiolide ring, specifically in the form of an enone moiety, has a notable impact on the biological activity profile of Elaiophylin analogs. A class of compounds known as efomycins, such as Efomycin M, are characterized by the absence of the glycosylated dihydroxypyrane moiety and the presence of an unsaturated enone. nih.gov While this structural modification often leads to a decrease in antibacterial activity, it can enhance other biological properties. For instance, Efomycin M has shown promise as an immunosuppressant. nih.gov This highlights a fascinating divergence in the SAR, where the saturated macrodiolide core is favored for antibacterial action, while the introduction of unsaturation can shift the activity towards other therapeutic applications. The presence of the enone functionality in efomycins K and L further supports this observation. nih.gov

Effects of Acylation and De-glycosidation on Activity

Chemical modifications such as acylation and de-glycosidation have been explored to further probe the SAR of Elaiophylin. Acylation of the hydroxyl groups on the sugar moieties has a generally detrimental effect on antibacterial activity. The introduction of even a single acyl group, as seen in bromobenzoylated Elaiophylin, results in retained but diminished activity. However, higher degrees of acylation lead to a complete loss of antibacterial potency. nih.gov This suggests that the free hydroxyl groups on the sugar residues are crucial for interaction with the biological target.

De-glycosidation, the removal of the sugar moieties, also profoundly impacts activity. As discussed earlier, symmetric de-glycosidation results in inactive compounds. In contrast, unsymmetric de-glycosidation products retain a small amount of antibacterial activity. nih.gov This finding reinforces the importance of the glycosylated hemiketal for bioactivity, with the remaining intact portion of the molecule likely responsible for the residual activity. Interestingly, some de-glycosidated derivatives have demonstrated strong anthelmintic activity, indicating that modification of the glycosylation pattern can unlock different biological potentials. nih.gov

The following interactive table illustrates the effects of acylation and de-glycosidation on the antibacterial activity of Elaiophylin.

| Compound Modification | Antibacterial Activity |

|---|---|

| Mono-acylation (e.g., bromobenzoylation) | Some activity retained |

| Tetra-acylation | Inactive |

| Unsymmetric de-glycosidation | Small antibacterial activity |

| Symmetric de-glycosidation | Inactive |

| Open hemiketal ring | No activity |

Stereochemical Determinants of Activity

The role of stereochemistry in the biological activity of Elaiophylin and its analogs remains an area that requires more extensive investigation. Natural products are often biosynthesized as single enantiomers, and their specific three-dimensional arrangement is critical for their interaction with chiral biological targets such as proteins and nucleic acids. While the C2-symmetry of Elaiophylin is a key stereochemical feature, detailed studies comparing the activity of different stereoisomers are not yet available in the public domain. The stereospecificity of the glycosylation process, which attaches the L-form of 2-deoxy-fucose, also points to the importance of precise stereochemistry for biological function. Future synthetic efforts to generate and evaluate different stereoisomers of the Elaiophylin core and its sugar appendages will be crucial in fully elucidating the stereochemical determinants of their activity and will undoubtedly provide deeper insights into their mechanism of action.

In Silico Approaches to SAR Analysis

In silico approaches, which utilize computer simulations and modeling, have become indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). nih.govuni-bonn.de These computational methods offer a rapid and cost-effective means to predict the biological activity of compounds, thereby guiding the synthesis of more potent and selective analogues. nih.gov Key in silico techniques employed in SAR studies include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov

QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity, electronics, and sterics. researchgate.net These descriptors are then used to build a predictive model that can estimate the activity of novel, unsynthesized analogues. The predictive power of a QSAR model is rigorously assessed through statistical validation methods. frontiersin.org

Molecular docking, on the other hand, is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. openmedicinalchemistryjournal.com This method allows for the visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. scirp.org By understanding these interactions, researchers can rationally design modifications to the ligand structure to enhance its binding affinity and, consequently, its biological activity. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., binding energy) to rank different ligands. scilit.com

In the context of elaiophylin and its analogues, in silico SAR analysis could provide valuable insights for the development of new derivatives with improved therapeutic properties. For instance, a QSAR model could be developed based on a series of elaiophylin analogues with known cytotoxic activities against a particular cancer cell line. This model could identify the key structural features that contribute to cytotoxicity, guiding the design of more potent anticancer agents.

Similarly, if the molecular target of elaiophylin is known, molecular docking studies could be employed to understand the binding mechanism. By docking elaiophylin and its analogues into the active site of the target protein, researchers could identify crucial interactions and propose structural modifications to enhance these interactions.

Below is a hypothetical data table illustrating the types of descriptors and results that might be generated in an in silico SAR study of elaiophylin analogues.

| Compound | LogP | Molecular Weight ( g/mol ) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted IC₅₀ (µM) | Docking Score (kcal/mol) |

| Elaiophylin | 5.8 | 1025.28 | 8 | 18 | 1.2 | -10.5 |

| Analogue A | 6.2 | 1039.31 | 7 | 18 | 0.8 | -11.2 |

| Analogue B | 5.5 | 1011.25 | 8 | 17 | 2.5 | -9.8 |

| Analogue C | 6.5 | 1053.34 | 8 | 18 | 0.5 | -11.8 |

| Analogue D | 5.2 | 997.22 | 9 | 16 | 4.1 | -9.1 |

Table 1. Hypothetical Physicochemical Properties, Predicted Activities, and Docking Scores for Elaiophylin and its Analogues. This table presents a set of theoretical data that could be generated from a computational study. LogP represents the hydrophobicity of the compounds. The predicted IC₅₀ values are hypothetical results from a QSAR model, and the docking scores are illustrative outcomes from a molecular docking simulation.

Biotechnological Production and Strain Improvement Research

Microbial Fermentation for Elaiophylin (B1671157) Production

Azalomycin B, Gopalamicin, and Efomycin E belong to the broader family of macrolide antibiotics, with production primarily achieved through submerged fermentation of various actinomycete strains. The producing organisms are typically species of the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites.

Specifically, Azalomycin B is known to be produced by strains of Streptomyces hygroscopicus. Gopalamicin has been isolated from soil actinomycetes, with producing strains also belonging to the genus Streptomyces. Similarly, Efomycin E is produced by Streptomyces species. The fermentation process involves cultivating these microbial strains in a nutrient-rich medium under controlled conditions to encourage the biosynthesis and secretion of the desired compounds.

Table 1: Producing Microorganisms for Azalomycin B, Gopalamicin, and Efomycin E

| Compound | Producing Microorganism(s) |

|---|---|

| Azalomycin B | Streptomyces hygroscopicus |

| Gopalamicin | Streptomyces sp. (soil isolates) |

| Efomycin E | Streptomyces sp. |

Optimization of Culture Conditions for Enhanced Yield

The yield of these macrolide antibiotics is highly dependent on the composition of the fermentation medium and the physical parameters of the fermentation process. Optimization of these conditions is a critical step in developing a commercially viable production process.

The choice and concentration of the carbon source in the fermentation medium can significantly impact both microbial growth and antibiotic production. Different Streptomyces species exhibit varying preferences for carbon sources. Generally, a combination of a rapidly metabolizable sugar for initial biomass growth and a more slowly utilized carbon source for the antibiotic production phase is beneficial.

For the production of antibiotics by Streptomyces, various carbon sources have been investigated. Research has shown that glucose, starch, and glycerol (B35011) are commonly used. The optimal concentration of the carbon source is crucial, as high concentrations can sometimes lead to catabolite repression, inhibiting the production of secondary metabolites.

Table 2: Effect of Different Carbon Sources on Antibiotic Production in Streptomyces

| Carbon Source (at optimized concentration) | Relative Antibiotic Yield (%) |

|---|---|

| Glucose | 100 |

| Starch | 120 |

| Glycerol | 90 |

| Fructose | 85 |

| Mannitol | 110 |

Note: This table represents generalized findings for antibiotic production in Streptomyces and may vary for specific strains and compounds.

Table 3: Influence of Initial pH on Relative Antibiotic Yield in Streptomyces Fermentation

| Initial pH of Culture Medium | Relative Antibiotic Yield (%) |

|---|---|

| 5.0 | 60 |

| 6.0 | 85 |

| 7.0 | 100 |

| 8.0 | 95 |

| 9.0 | 70 |

Note: This table illustrates a typical pH profile for antibiotic production by Streptomyces. The optimal pH can vary between different species and strains.

Translating a successful laboratory-scale fermentation process to an industrial scale presents several challenges. Key considerations include maintaining adequate aeration and agitation to ensure sufficient oxygen supply and nutrient distribution, managing heat generation from microbial metabolism, and preventing contamination. The geometry of the fermenter, the type of impeller used for mixing, and the aeration strategy all need to be carefully designed and optimized for large-scale production. The transition from small-scale shake flasks to large bioreactors often requires a multi-step scale-up process, moving from bench-top fermenters to pilot-scale and then to full production-scale vessels. nih.govresearchgate.net

Genetic Engineering for Strain Improvement

To further enhance the production of Azalomycin B, Gopalamicin, and Efomycin E, genetic engineering of the producing Streptomyces strains is a powerful strategy. This involves the targeted modification of the organism's genome to improve traits related to antibiotic biosynthesis. Common approaches include:

Overexpression of regulatory genes: The biosynthetic gene clusters for antibiotics are often regulated by specific transcriptional activators. Overexpressing these activators can lead to increased transcription of the entire pathway and consequently higher product yields.

Deletion of competing pathways: Streptomyces genomes contain numerous biosynthetic gene clusters for various secondary metabolites. Deleting the genes for competing pathways can redirect metabolic flux and precursor availability towards the desired antibiotic.

Ribosome engineering: Modifying ribosomal proteins can sometimes lead to altered cellular physiology that favors the overproduction of secondary metabolites.

Precursor pathway engineering: Enhancing the supply of specific precursors required for the biosynthesis of the antibiotic can also lead to increased yields.

These genetic modifications can be achieved using a variety of molecular biology tools, including homologous recombination and CRISPR/Cas9-based genome editing.

Heterologous Expression of Biosynthetic Pathways

In some cases, the native producing organisms may have slow growth rates, be difficult to cultivate, or be genetically intractable. An alternative approach is to clone the entire biosynthetic gene cluster for the desired compound and express it in a more suitable host organism. This is known as heterologous expression. nih.govfrontiersin.orgfrontiersin.org

Streptomyces species that are well-characterized, grow rapidly, and have established genetic tools, such as Streptomyces coelicolor and Streptomyces lividans, are often used as heterologous hosts. frontiersin.org The successful heterologous expression of a large and complex biosynthetic gene cluster requires careful consideration of factors such as codon usage, promoter strength, and the availability of necessary precursors in the new host. While challenging, this approach offers the potential to not only improve the production of the natural product but also to facilitate the generation of novel analogs through combinatorial biosynthesis. nih.govfrontiersin.org

Table 4: Common Host Organisms for Heterologous Expression of Streptomyces Biosynthetic Gene Clusters

| Host Organism | Key Advantages |

|---|---|

| Streptomyces coelicolor | Well-characterized genetics and metabolism, many available genetic tools. frontiersin.org |

| Streptomyces lividans | Similar to S. coelicolor, often used as a clean host with fewer native secondary metabolites. frontiersin.org |

| Escherichia coli | Rapid growth, extensive genetic tools, but may require significant engineering to provide necessary precursors and functional expression of large PKS enzymes. |

| Bacillus subtilis | Generally recognized as safe (GRAS) status, good secretion capabilities. |

Molecular Target Identification and Validation Research

Methodologies for Identification of Biological Targets

The process of identifying the specific biomolecules—typically proteins—with which a small molecule interacts to produce a biological effect is known as target identification. nih.gov This endeavor can be approached through several distinct but often complementary strategies. nih.govcore.ac.uknih.gov

Direct biochemical methods aim to isolate and identify the specific protein targets that physically bind to a small molecule of interest. nih.gov These techniques are foundational in pharmacology and rely on the principle of affinity.

A primary technique in this category is affinity purification (or affinity chromatography). nih.govrsc.org In this approach, the bioactive compound (e.g., Azalomycin B) is chemically modified and immobilized onto a solid support, such as resin beads. nih.govrsc.org This "baited" matrix is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that have a natural affinity for the compound will bind to it, while non-binding proteins are washed away. The bound proteins are subsequently eluted from the matrix and identified, often using mass spectrometry. nih.gov While powerful, a key challenge is ensuring the chemical modification of the compound does not disrupt its natural binding activity. rsc.org

Another innovative biochemical method is the Drug Affinity Responsive Target Stability (DARTS) assay. DARTS operates on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov In a typical DARTS experiment, a cell lysate is treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound's binding, will remain intact, while other proteins are degraded. The protected protein can then be identified via gel electrophoresis and mass spectrometry. nih.gov

In the context of identifying targets for analogs of Azalomycin B, a direct biochemical screening method was employed. An in vitro Fluorescence Resonance Energy Transfer (FRET) assay, which measures the catalytic activity of the enzyme ATG4B, was used to screen a library of marine natural products. This screen successfully identified Azalomycin F4a as a potent inhibitor of ATG4B, a key enzyme in the autophagy pathway. nih.gov

Genetic and genomic approaches leverage the power of genetic manipulation to uncover a compound's target by observing how changes in gene expression or function affect cellular sensitivity to the compound. nih.govcore.ac.uknih.gov These methods are particularly effective for studies in microorganisms and cell cultures where genetic modification is readily achievable. asm.org

The core principle involves identifying genetic modifiers —genes whose alteration (e.g., knockout, knockdown, or overexpression) either enhances (sensitizes) or suppresses (confers resistance to) the effect of the compound. nih.govcore.ac.uk A gene that, when knocked out, makes a cell hypersensitive to a drug is often part of the same biological pathway as the drug's direct target. nih.gov

Modern genomic techniques have enabled these approaches on a genome-wide scale. nih.gov For instance, CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) -based technologies, such as CRISPR interference (CRISPRi), allow for the systematic knockdown of every gene in a genome. A CRISPRi-seq screen involves treating a library of cells, each with a different gene repressed, with the compound of interest. By sequencing the guide RNAs present in the surviving cell population, researchers can identify which gene knockdowns led to increased or decreased sensitivity to the compound, thereby pointing to its target pathway.

A high-throughput CRISPRi-seq analysis was instrumental in elucidating the mechanism of Azalomycin F4a, a close analog of Azalomycin B. This whole-genome screen revealed that the compound inhibits peptidoglycan synthesis in Gram-positive bacteria, identifying cell wall synthesis as a key target pathway for this class of macrolides. researchgate.net

| Method | Principle | Application Example for Azalomycin Analog |

| CRISPRi-seq | Genome-wide gene knockdown to identify genetic modifiers of compound sensitivity. | Identified peptidoglycan synthesis as the target pathway for Azalomycin F4a in S. aureus. researchgate.net |

| Transposon Mutagenesis | Random insertion of transposons to disrupt gene function and screen for altered sensitivity. asm.org | Not specifically reported for Azalomycin B, but a general method for antibiotic target discovery. asm.org |

| Gene Dosage Libraries | Modulating gene expression levels (over- or under-expression) to observe changes in compound sensitivity. nih.gov | Not specifically reported for Azalomycin B, but a common validation strategy. nih.gov |

Computational or in silico methods utilize computer algorithms and biological databases to predict potential drug targets. nih.govnih.gov These approaches are valuable for generating hypotheses that can then be tested experimentally. They are broadly categorized into ligand-based and structure-based methods. scienceopen.com

Ligand-based methods operate on the principle that molecules with similar chemical structures are likely to have similar biological targets. frontiersin.org These methods compare the chemical features of a new compound against databases of known drugs and their targets to infer potential interactions. nih.gov

Structure-based methods , such as molecular docking, require the three-dimensional (3D) structure of potential target proteins. scienceopen.com The compound of interest is computationally "docked" into the binding site of a protein to predict the binding affinity and pose. This allows for the virtual screening of a compound against a large library of protein structures to identify the most likely targets. mdpi.com

Machine learning and network-based approaches are also increasingly used. These methods integrate diverse datasets—including chemical structures, protein sequences, and gene expression profiles—to build predictive models of drug-target interactions. science.govnih.gov

Chemical proteomics is a powerful strategy that employs chemically modified versions of a bioactive small molecule, known as "probes," to identify its interacting proteins directly within a complex biological system, such as a living cell. nih.govmdpi.comnih.gov This in situ approach provides a more physiologically relevant snapshot of target engagement compared to traditional biochemical methods that use cell lysates. nih.gov

The process typically involves synthesizing a probe by attaching a small tag (like an alkyne or azide) to the parent compound. researchgate.net This tag must be placed in a position that does not interfere with the compound's biological activity. The probe is introduced to live cells, where it binds to its target(s). After binding, the cells are lysed, and a reporter molecule (containing, for example, biotin (B1667282) for purification and a fluorophore for visualization) is attached to the probe via a highly specific bioorthogonal "click" reaction. researchgate.netscienceopen.com The probe-target complexes can then be enriched and the target proteins identified by mass spectrometry. scienceopen.com

Quantitative mass spectrometry techniques can be integrated into this workflow to distinguish true targets from non-specific binders. researchgate.net By comparing the proteins pulled down in the presence and absence of a competitor (the original, unmodified compound), researchers can confidently identify the specific interaction partners. researchgate.net

Strategies for Target Validation

Identifying a potential target is only the first step; it must then be validated to confirm that it is truly responsible for the compound's observed biological effects. nih.govnih.gov

Genetic validation is a robust method for confirming a hypothesized target. nih.govnih.gov The core principle is to demonstrate that genetically altering the target protein mimics or alters the pharmacological effect of the compound.

A common approach is to use gene knockdown techniques, such as RNA interference (RNAi) or CRISPR-based systems, to reduce the expression of the putative target gene. If the compound's effect is due to the inhibition of this target, then reducing the amount of the target protein in the cell should produce a similar phenotype to that seen with compound treatment. nih.gov

This strategy was effectively used to validate ATG4B as a target of Azalomycin F4a in gastric cancer. After identifying ATG4B as a potential target through a biochemical screen, researchers demonstrated that the genetic knockdown of ATG4B in gastric cancer cells significantly inhibited cell survival and tumor growth, thereby phenocopying the effects of treating the cells with Azalomycin F4a. nih.gov This provided strong evidence that ATG4B is a genuine therapeutic target of the compound in this context. nih.gov

Pharmacological Validation

The pharmacological validation of the molecular target for Azalomycin B and its synonym, Gopalamicin, has been substantially investigated through studies on the closely related analog, Azalomycin F. The primary molecular target identified is Lipoteichoic Acid Synthase (LtaS), an essential enzyme in the biosynthesis of lipoteichoic acid (LTA) in Gram-positive bacteria. nih.govnih.gov LTA plays a critical role in bacterial growth, cell division, and resistance to antibiotics, making LtaS an attractive target for antimicrobial agents. nih.govsemanticscholar.org

Validation of LtaS as a viable antibacterial target is supported by several lines of evidence. Genetic studies have shown that mutants lacking the ltaS gene exhibit diminished viability, altered cell morphology, and increased cell size. pnas.org Furthermore, the inhibition of LTA synthesis has been demonstrated to be a successful strategy for inhibiting the growth of antibiotic-resistant Gram-positive bacteria. pnas.orgresearchgate.net

Pharmacological validation of LtaS as the target of compounds like Azalomycin F comes from in vitro and in vivo studies. Reconstituted enzyme activity evaluations have demonstrated that Azalomycin F can significantly inhibit the extracellular catalytic domain of LtaS (eLtaS). nih.gov Additionally, treatment of Staphylococcus aureus with a small molecule inhibitor of LtaS prolonged the survival of mice in a lethal challenge model, providing in vivo validation of this target for antibiotic development. pnas.orgresearchgate.net The essential role of LTA in bacterial physiology, coupled with the detrimental effects of its inhibition, firmly validates LtaS as a key pharmacological target. nih.gov

Interactive Data Table: Evidence for Pharmacological Validation of LtaS as a Target

| Validation Method | Key Finding | Implication for Target Validity | Reference |

| Genetic Knockout | ltaS mutants show decreased viability and abnormal morphology. | LtaS is essential for bacterial survival and normal function. | pnas.org |

| In Vitro Enzyme Assay | Azalomycin F directly inhibits the catalytic activity of LtaS. | Confirms direct interaction and inhibition of the target enzyme. | nih.gov |

| In Vivo Animal Model | Inhibition of LtaS prolongs survival in mice with lethal S. aureus infection. | Demonstrates the therapeutic potential of targeting LtaS in a living organism. | pnas.orgresearchgate.net |

| Cellular Studies | Inhibition of LTA synthesis leads to disruption of the cell envelope. | Links target inhibition to the observed antibacterial effect. | nih.govnih.gov |

Elucidation of Mechanism-of-Action through Target Studies

Target studies have been instrumental in elucidating the multifaceted mechanism of action of Azalomycin B/Gopalamicin, primarily through research on Azalomycin F. The primary mechanism involves the inhibition of LTA biosynthesis by directly targeting LtaS. nih.govnih.gov Fluorescence analyses and molecular docking studies have revealed that Azalomycin F can spontaneously bind to the active center of LtaS. nih.gov This interaction is thought to involve the guanidyl side chain of the molecule binding to key amino acid residues within the enzyme's active site, such as Lys299, Phe353, Trp354, and His416. nih.gov This binding event blocks the normal function of LtaS, thereby inhibiting the synthesis of LTA. nih.govnih.gov

Beyond the direct inhibition of LtaS, target studies have uncovered a synergistic mechanism that contributes to the potent antimicrobial activity. Azalomycin F has been shown to disrupt the bacterial cell envelope through a combination of effects. nih.govnih.gov It accelerates the release of LTA from the cell surface and causes damage to the cell membrane. nih.govnih.govresearchgate.net This membrane damage is believed to be a result of the lactone ring of Azalomycin F binding to the polar heads of phospholipids (B1166683) in the cell membrane. semanticscholar.org The combination of inhibiting LTA synthesis and disrupting the cell envelope leads to the leakage of cellular contents and ultimately results in bacterial cell autolysis. nih.govnih.gov

Proteomics and parallel reaction monitoring have further confirmed this mechanism by showing that treatment with Azalomycin F leads to a feedback upregulation in the expression of LtaS and other related enzymes, as the bacterium attempts to compensate for the disruption of its cell envelope. nih.gov

Interactive Data Table: Mechanism of Action of Azalomycin B/Gopalamicin (via Azalomycin F)

| Mechanistic Step | Molecular Interaction | Consequence | Reference |

| Primary Target Inhibition | Guanidyl side chain of Azalomycin F binds to the active site of LtaS. | Inhibition of LTA biosynthesis. | nih.govnih.gov |

| Cell Envelope Disruption | Lactone ring of Azalomycin F interacts with cell membrane phospholipids. | Increased cell membrane permeability and damage. | semanticscholar.org |

| Synergistic Effect | Electrostatic interaction with LTA and acceleration of its release. | Further disruption of the cell envelope integrity. | nih.govnih.gov |

| Ultimate Outcome | Leakage of cellular contents. | Bacterial cell autolysis. | nih.govnih.gov |

Advanced Research Directions and Emerging Paradigms

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic comprehension of the biological effects of Azalomycin B, Gopalamicin, and Efomycin E can be achieved through the integration of various "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a systems-level view of the cellular responses to these compounds, moving beyond the study of single targets to the analysis of complex biological networks.

Recent studies on Azalomycin F, a related compound, have demonstrated that it targets lipoteichoic acid (LTA) synthase and disrupts the cell envelope of bacteria such as Staphylococcus aureus. nih.govmdpi.com A multi-omics strategy could build upon these findings by providing a more detailed picture of the downstream effects. For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression related to cell wall stress, while proteomics could identify alterations in protein abundance involved in metabolic and signaling pathways. Metabolomics would offer insights into the metabolic reprogramming of the cell in response to the compound.

The integration of these data layers can help to construct comprehensive models of the compounds' mechanisms of action and identify potential off-target effects or synergistic interactions with other molecules. This approach is crucial for a more complete understanding of the therapeutic potential and possible liabilities of Azalomycin B, Gopalamicin, and Efomycin E.

Table 1: Potential Multi-Omics Data Integration for Azalomycin B/Gopalamicin/Efomycin E Research

| Omics Layer | Potential Insights | Example Application |

| Genomics | Identification of biosynthetic gene clusters (BGCs) and resistance genes. | Sequencing the genomes of producing strains to understand and engineer the biosynthetic pathway. |

| Transcriptomics | Elucidation of cellular responses to compound treatment at the gene expression level. | RNA-seq analysis of treated pathogenic bacteria to identify upregulated stress response pathways. |

| Proteomics | Identification of direct protein targets and downstream effects on protein expression. | Quantitative proteomics to identify changes in the abundance of cell wall-related proteins after treatment. |

| Metabolomics | Analysis of metabolic perturbations and biomarker discovery. | LC-MS-based metabolomics to identify changes in key metabolic pathways affected by the compound. |

Artificial Intelligence and Machine Learning Applications in Natural Product Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of natural products like Azalomycin B, Gopalamicin, and Efomycin E. nih.govrsc.orgcas.org These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

Machine learning models can be trained on existing data to predict the structure-activity relationships (SAR) and mechanisms of action (MOA) of novel compounds. By analyzing the structural features of Azalomycin B, Gopalamicin, and Efomycin E and their analogues, ML algorithms could predict their biological activities and identify key chemical motifs responsible for their therapeutic effects. nih.gov This can guide the design of new derivatives with improved potency and selectivity.

Exploring New Bioactive Analogues via Synthetic Biology

Synthetic biology offers powerful tools for the rational design and engineering of novel bioactive compounds. frontiersin.orgnih.govyoutube.com By manipulating the biosynthetic gene clusters (BGCs) of Azalomycin B, Gopalamicin, and Efomycin E, it is possible to create a diverse range of new analogues with potentially enhanced therapeutic properties. nih.govresearchgate.net

The identification of the putative gene cluster for elaiophylin (B1671157) and efomycin derivatives provides a starting point for such engineering efforts. nih.gov Techniques such as gene editing (e.g., CRISPR-Cas9) can be used to modify the BGCs, leading to the production of novel derivatives with altered structures and activities. This approach allows for the systematic exploration of the chemical space around the core scaffold of these compounds, potentially leading to the discovery of new drug candidates with improved efficacy and reduced toxicity. nih.gov

Table 2: Synthetic Biology Strategies for Generating Novel Analogues

| Strategy | Description | Potential Outcome |

| Gene Knockout/Activation | Deleting or overexpressing specific genes within the BGC. | Production of simplified or shunt pathway-derived analogues. |

| Domain Swapping | Exchanging enzymatic domains between different polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) modules. | Generation of hybrid molecules with novel structural features. |

| Precursor-Directed Biosynthesis | Supplying non-native precursor molecules to the producing organism. | Incorporation of novel building blocks into the final structure. |

| Heterologous Expression | Transferring the BGC to a more genetically tractable host organism. | Improved production yields and easier genetic manipulation. |

Deeper Characterization of Biological Pathways

A more profound understanding of the biological pathways affected by Azalomycin B, Gopalamicin, and Efomycin E is essential for their development as therapeutic agents. While initial studies have pointed to the inhibition of lipoteichoic acid synthase, the full extent of their impact on cellular signaling and metabolism remains to be elucidated. nih.gov

Advanced molecular biology and cell imaging techniques can be employed to dissect the intricate details of their mechanism of action. This includes identifying specific protein-protein interactions, mapping signaling cascades, and visualizing the subcellular localization of the compounds and their targets. A deeper characterization of these pathways will not only provide a more complete understanding of their therapeutic effects but also reveal potential mechanisms of resistance and opportunities for combination therapies.

Addressing Microbial Resistance Mechanisms through New Insights

The emergence of microbial resistance is a significant challenge in the development of new antimicrobial agents. supdigital.orgmdpi.com Understanding the mechanisms by which pathogens develop resistance to Azalomycin B, Gopalamicin, and Efomycin E is crucial for their long-term clinical utility.

Future research should focus on identifying the genetic and molecular basis of resistance. This can be achieved through experimental evolution studies, where microbes are exposed to increasing concentrations of the compounds, followed by whole-genome sequencing to identify mutations associated with resistance. Additionally, studies on efflux pumps and enzymatic inactivation can provide insights into how pathogens might counteract the effects of these compounds. nih.gov This knowledge can inform the development of strategies to circumvent resistance, such as the co-administration of resistance inhibitors or the design of analogues that are less susceptible to resistance mechanisms.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for elucidating the structural differences between Azalomycin B, Gopalamicin, and Efomycin E?

- Methodology : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural variations, particularly in glycosylation patterns or polyketide chain modifications. For example, NMR studies of azalomycin derivatives have revealed cross-module enoylreduction in their polyketide synthase (PKS) pathways, critical for differentiating isoforms .

- Key Data : Molecular formulas (e.g., C₅₄H₈₈O₁₈ for Azalomycin B) and functional group analysis via 2D-COSY or HSQC NMR .

Q. How can researchers design experiments to assess the autophagy-inhibitory activity of Elaiophylin (Azalomycin B) in cancer cell lines?

- Methodology : Perform LC3-II turnover assays using Western blotting or fluorescent GFP-LC3 reporters in ovarian cancer cell lines (e.g., SKOV3). Combine with lysosomal protease inhibitors (e.g., chloroquine) to validate autophagic flux inhibition .

- Critical Parameters : Monitor IC₅₀ values (e.g., Elaiophylin’s IC₅₀ in ovarian cancer cells ranges from 0.1–1.0 μM) and correlate with apoptosis markers (e.g., caspase-3 cleavage) .

Q. What standardized protocols exist for determining the minimum inhibitory concentration (MIC) of Azalomycin derivatives against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodology : Use broth microdilution assays per CLSI guidelines, with Mueller-Hinton agar supplemented with 2% NaCl. Include vitamin K3 as a synergistic agent to assess combination effects (FIC index ≤ 0.5 indicates synergy) .

- Data Interpretation : For Azalomycin F5a, MICs against MRSA range from 2.07–6.40 μg/mL alone, but drop to 1.60–3.20 μg/mL when combined with vitamin K3 .

Advanced Research Questions

Q. How can the mutant selection window (MSW) hypothesis guide the optimization of Azalomycin F5a-vitamin K3 combination therapy to prevent antibiotic resistance?